molecular formula C8H12N4 B13002114 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine

Cat. No.: B13002114
M. Wt: 164.21 g/mol
InChI Key: HAOXUWHEHFHOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. The tetrahydropyrido[4,3-d]pyrimidine core is a privileged structure in drug design, isosteric with folate cofactors and purine bases, which facilitates its interaction with enzyme active sites . Recent research highlights the potential of this scaffold in developing inhibitors for critical oncology targets. Compounds based on the tetrahydropyridopyrimidine structure have been investigated as novel inhibitors of human topoisomerase II (topoII), a well-validated target for cancer treatment . These inhibitors represent a promising starting point for developing novel and potentially safer topoII-targeted anticancer drugs, as some do not act as topoII poisons, which could help mitigate severe side effects like cardiotoxicity and therapy-related leukemia associated with classical poisons . Furthermore, the scaffold has been utilized in the development of inhibitors for other high-value targets. For instance, closely related tetrahydropyrido[2,3-d]pyrimidine derivatives have been designed as potent VCP/p97 inhibitors for acute myeloid leukemia (AML) treatment, showing strong in vitro and in vivo antitumor efficacy . Similarly, this chemotype has been employed in the structure-based design of novel KRAS-G12D inhibitors and PROTACs, targeting one of the most challenging mutations in pancreatic and other cancers . The 4-amine substitution on the pyrimidine ring is a common and crucial pharmacophoric feature, often enabling key hydrogen-bonding interactions within enzymatic binding pockets . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C8H12N4/c1-12-3-2-7-6(4-12)8(9)11-5-10-7/h5H,2-4H2,1H3,(H2,9,10,11)

InChI Key

HAOXUWHEHFHOMA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=NC=N2)N

Origin of Product

United States

Preparation Methods

Condensation of Piperidone Esters with Guanidine or Amidines

This method is exemplified by procedures described in US Patent US3186991A, which, although focused on related tetrahydropyridopyrimidines, provides a framework adaptable for 6-methyl derivatives.

  • Starting Materials:

    • N-substituted piperidone-(4)-3-carboxylic acid ethyl esters (e.g., N-methylpiperidone derivatives)
    • Guanidine hydrochloride or substituted guanidines
    • Potassium carbonate as base
    • Solvent: Water or aqueous mixtures
  • Procedure:

    • Prepare aqueous solutions of guanidine hydrochloride and potassium carbonate separately.
    • Suspend the piperidone ester in water and add the guanidine and potassium carbonate solutions.
    • Stir the mixture at room temperature or slightly elevated temperature for several hours (e.g., 4–24 hours).
    • Upon completion, isolate the product by filtration or extraction, followed by recrystallization from suitable solvents such as acetone or methyl glycol.
  • Reaction Conditions and Yields:

    • Reaction times vary from 4 to 24 hours depending on substituents.
    • Yields reported for analogous compounds range from 50% to 80%.
    • Melting points of purified products typically range from 135 °C to 250 °C, indicating purity and structural integrity.
  • Example:
    Preparation of 6-benzyl-2-phenyl-4-hydroxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involved reacting N-benzyl-piperidone-(4)-3-carboxylic acid ethyl ester hydrochloride with benzamidine hydrochloride and potassium carbonate, followed by recrystallization.

Multicomponent Synthesis Using 2,4,6-Triaminopyrimidine

This approach is based on the reaction of 2,4,6-triaminopyrimidine with amines and formaldehyde, which can be adapted to introduce the methyl group at position 6 by selecting appropriate amines or methylating agents.

  • Starting Materials:

    • 2,4,6-Triaminopyrimidine
    • Methylamine or methyl-substituted amines
    • Formaldehyde (37% aqueous solution)
    • Solvent: Ethanol or solvent-free conditions
  • Procedure:

    • Mix two equivalents of the amine and two equivalents of formaldehyde at room temperature for 15 minutes to form an intermediate.
    • Add one equivalent of 2,4,6-triaminopyrimidine dissolved in ethanol.
    • Reflux the mixture for 24 hours to promote cyclization and formation of the tetrahydropyridopyrimidine ring.
    • Evaporate the solvent under reduced pressure and purify the product by recrystallization from dimethyl sulfoxide or water.
  • Yields and Characterization:

    • Yields are generally good, often exceeding 60%.
    • Products are characterized by melting points, PMR spectra, and mass spectrometry confirming the bicyclic structure and substitution pattern.
Method Starting Materials Reaction Conditions Yield (%) Purification Method Notes
Piperidone ester + Guanidine N-methylpiperidone ester, guanidine HCl Aqueous, RT to reflux, 4–24h 50–80 Recrystallization (acetone) Suitable for various N-substituted esters
Triaminopyrimidine + Amine + Formaldehyde 2,4,6-Triaminopyrimidine, methylamine, formaldehyde Reflux in ethanol, 24h 60–75 Recrystallization (DMSO, water) Multicomponent, solvent-free possible
  • The condensation of piperidone esters with guanidine derivatives proceeds via nucleophilic attack of guanidine on the carbonyl carbon, followed by cyclization to form the fused pyrimidine ring. The presence of potassium carbonate facilitates deprotonation and drives the reaction forward.

  • The multicomponent reaction involving 2,4,6-triaminopyrimidine and formaldehyde forms methylene bridges that enable ring closure, yielding the tetrahydropyridopyrimidine core. The methyl substituent can be introduced by using methylamine or methyl-substituted amines, which incorporate at the 6-position during ring formation.

  • Both methods allow for structural diversity by varying the amine or piperidone substituents, enabling synthesis of analogs with different biological activities.

The preparation of 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is effectively achieved through:

  • Condensation of N-methylpiperidone carboxylic acid esters with guanidine salts under basic aqueous conditions, followed by purification via recrystallization.

  • Multicomponent synthesis involving 2,4,6-triaminopyrimidine, methylamine, and formaldehyde under reflux in ethanol, yielding the target compound after solvent removal and recrystallization.

These methods are supported by detailed experimental data, including reaction conditions, yields, and characterization, providing robust and reproducible routes for the synthesis of this compound and its derivatives.

Chemical Reactions Analysis

N-Alkylation and Arylation

The primary amine at position 4 undergoes alkylation and arylation under mild conditions. For example:

  • Methylation : Reaction with methyl iodide in the presence of K₂CO₃ in DMF at 80°C yields N-methyl derivatives .

  • Sulfonamide Formation : Treatment with substituted phenyl sulfonyl chlorides in dichloromethane produces sulfonamide derivatives (e.g., 8p in ), which exhibit enhanced kinase inhibitory activity .

SubstrateReagent/ConditionsProductYieldBiological Activity
6-Methyl-THP derivative4-Fluorophenyl sulfonyl chloride, DCM, RTN-Sulfonamide derivative85%CaMKII inhibition (IC₅₀: 12 nM)

Cyclization and Ring Functionalization

The tetrahydropyrido[4,3-d]pyrimidine scaffold participates in cyclization reactions to form extended heterocycles:

  • Piperidine Fusion : Reaction with piperidin-4-one under acidic conditions generates tricyclic derivatives, as seen in SARS-CoV-2 protease inhibitors.

  • Thieno-Pyrimidine Hybrids : Condensation with thiophene derivatives via Gewald reaction produces fused systems with antitumor potential .

Salt Formation

The amine group facilitates salt formation with acids, improving solubility and stability:

  • Hydrochloride Salts : Treatment with HCl in ethanol yields the hydrochloride salt, widely used in pharmacological studies .

Substitution Reactions

The methyl group at position 6 can be functionalized via radical or nucleophilic pathways:

  • Halogenation : Bromination using NBS (N-bromosuccinimide) under UV light generates 6-bromo derivatives, intermediates for cross-coupling reactions .

  • Oxidation : Reaction with KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid .

Mechanistic Insights

  • Nucleophilic Reactivity : The amine at position 4 acts as a nucleophile in alkylation and acylation reactions, with reactivity modulated by the electron-donating methyl group .

  • Ring Strain Effects : The partially saturated pyrido-pyrimidine core enhances susceptibility to ring-opening reactions under strong acidic or basic conditions .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C8H12N4
  • Molecular Weight : 164.21 g/mol
  • CAS Number : 66521-82-2
  • IUPAC Name : 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

The unique structure of this compound contributes to its diverse biological activities. The tetrahydropyrido-pyrimidine framework is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine exhibit anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival.
  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydropyrido-pyrimidines showed promise in inhibiting tumor growth in vitro and in vivo models .

Antiviral Properties

Research has also highlighted the antiviral potential of this compound:

  • Target Viruses : Preliminary findings suggest efficacy against certain RNA viruses.
  • Mechanism : The compound may interfere with viral replication processes.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of tetrahydropyrido-pyrimidine derivatives:

  • Potential Use : These compounds could be explored for their ability to protect neuronal cells from oxidative stress and apoptosis.
  • Research Findings : Experimental models have shown reduced neurodegeneration when treated with these compounds .

Drug Development

The unique pharmacophore of 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine makes it a candidate for drug development:

Application AreaDescription
Anticancer DrugsPotential to develop targeted therapies for various cancers.
Antiviral AgentsExploration as a treatment for viral infections.
Neuroprotective AgentsDevelopment for neurodegenerative diseases like Alzheimer's and Parkinson's.

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical pathways involving piperidine and pyrimidine derivatives:

  • Synthetic Routes : Several methods have been documented for synthesizing related compounds with modified functional groups to enhance biological activity .

Mechanism of Action

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The compound may also interfere with cellular pathways, such as the PI3K/Akt pathway, which is involved in cell growth and survival .

Comparison with Similar Compounds

Key Observations :

  • Ring Fusion: Thieno-fused analogs (e.g., compounds from ) exhibit expanded π-systems, which can enhance binding to hydrophobic enzyme pockets (e.g., antimicrobial targets) .
  • Isomerism : Pyrido[2,3-d] isomers (e.g., ) differ in ring connectivity, altering electronic properties and target selectivity compared to pyrido[4,3-d] systems .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound Molecular Weight (g/mol) LogP Solubility Bioactivity (EC50/IC50) Target
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine ~192.2 (estimated) ~1.2 (predicted) Low (amine hydrochloride salts possible) N/A Inferred kinase/GPCR
GPR119 Modulators (6-substituted pyrido[4,3-d]pyrimidinones) ~250–350 2.5–4.0 Moderate EC50: 50 nM–14 µM GPR119 (diabetes/obesity)
7-Alcanoyl-thieno[2,3-d]pyrimidinones ~300–400 3.0–5.0 Low IC50: <100 nM (BET BD1/BD2) BET bromodomains
2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines ~220–260 0.5–1.5 High (polar NH₂ groups) IC50: ~10 nM (DHFR inhibition) Dihydrofolate reductase (DHFR)

Key Findings :

  • GPR119 Modulation: 6-Substituted pyrido[4,3-d]pyrimidinones (e.g., compound 30 in ) show submicromolar EC50 values, suggesting that the 6-methyl group in the target compound may retain partial activity at this receptor .
  • Antifolate Activity: 2,4-Diamino derivatives exhibit potent DHFR inhibition, whereas the single amine in the target compound likely reduces antifolate efficacy but may improve selectivity for other targets .
  • BET Inhibition: Thieno-fused analogs with alcanoyl chains demonstrate high BET bromodomain affinity, highlighting the importance of fused heterocycles for protein binding .

Biological Activity

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C8H11N3
  • Molecular Weight : 149.19 g/mol
  • IUPAC Name : 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
  • CAS Number : 66521-83-3

The biological activity of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as CaMKII (Calcium/Calmodulin-dependent Protein Kinase II). Studies indicate that it acts as a non-competitive inhibitor with significant selectivity over other kinases .
  • Receptor Binding : It may interact with cellular receptors involved in signal transduction pathways. This interaction can modulate various physiological responses.

Antimicrobial Activity

Research has indicated that derivatives of pyrido[4,3-d]pyrimidines exhibit antimicrobial properties. The presence of the methyl group at the 6-position enhances their efficacy against certain bacterial strains.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

  • A series of synthesized pyrido[4,3-d]pyrimidines demonstrated significant inhibitory activity against various cancer cell lines. The selectivity for cancerous cells over normal cells was noted to be considerably high .

Neuroprotective Effects

Recent investigations have suggested that compounds in this class may offer neuroprotective benefits by modulating calcium signaling pathways. This property is particularly relevant in the context of neurodegenerative diseases.

Case Studies and Experimental Data

  • Inhibition Studies : A study reported that a derivative with specific substitutions exhibited over 100-fold higher selectivity for CaMKII compared to five other kinases tested. This highlights the importance of structural modifications in enhancing biological activity .
  • Comparative Analysis : When compared to similar compounds such as 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (lacking the methyl group), 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine showed improved binding affinity and inhibitory effects on target enzymes.

Data Table: Comparative Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amineCaMKII Inhibition<0.1
KN-93CaMKII Inhibition2.5
Pyrido[2,3-d]pyrimidineAntimicrobial Activity1.0

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step heterocyclic annulation. A common approach involves bromination of a precursor like ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate, followed by nucleophilic substitution with amines . Optimization includes adjusting reaction time, temperature (e.g., reflux in ethanol at 80°C), and stoichiometric ratios of reagents. Computational tools like quantum chemical calculations can predict intermediates and guide condition optimization .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, SC-XRD at 123 K with an R factor of 0.053 has been used to resolve bond lengths and angles in related tetrahydropyrido-pyrimidine derivatives . Complementary techniques include NMR (e.g., 1^1H and 13^13C) to verify substituent positions and mass spectrometry for molecular weight confirmation.

Q. What physicochemical properties are critical for solubility and stability studies?

  • Methodological Answer : Key properties include:

  • LogP : Calculated via computational tools (e.g., PubChem data) to assess lipophilicity.
  • pKa : Determined experimentally via potentiometric titration to predict ionization states.
  • Thermal stability : Analyzed using differential scanning calorimetry (DSC).
  • Hygroscopicity : Evaluated under controlled humidity conditions.
    Data for analogs show topological polar surface areas (TPSA) ~70 Ų, indicating moderate solubility .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives with enhanced bioactivity?

  • Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking studies against target proteins (e.g., bacterial enzymes) can prioritize derivatives for synthesis. For instance, pyrimidine derivatives with electron-withdrawing groups show improved binding to dihydrofolate reductase . ICReDD’s reaction path search methods integrate quantum calculations and experimental feedback for efficient design .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound purity. Standardized protocols include:

  • Minimum inhibitory concentration (MIC) assays under CLSI guidelines.
  • HPLC purity validation (>95% purity for bioassays).
  • Structure-activity relationship (SAR) analysis to isolate substituent effects. For example, 6-methyl substitution in pyrido-pyrimidines correlates with moderate antibacterial activity, but results vary with aryl substituents .

Q. How are reaction mechanisms elucidated for key transformations in the synthesis?

  • Methodological Answer : Mechanistic studies employ:

  • Isotopic labeling : 15^{15}N or 2^{2}H tracing to track bond formation.
  • Kinetic studies : Rate determination under varying conditions (e.g., solvent polarity).
  • Intermediate trapping : Using low-temperature NMR or quenching agents. For bromination steps, radical or electrophilic pathways are distinguished via ESR spectroscopy or Hammett plots .

Q. What advanced characterization techniques differentiate isomeric forms of the compound?

  • Methodological Answer : Isomers are resolved using:

  • Chiral HPLC : With columns like Chiralpak IA for enantiomers.
  • Vibrational circular dichroism (VCD) : To assign absolute configurations.
  • Dynamic NMR : Detects atropisomerism via temperature-dependent splitting.
    For example, SC-XRD can distinguish regioisomers in pyrido-pyrimidine systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.